molecular formula C15H16F2N4O3 B8749735 7-(3-Aminopyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 84424-24-8

7-(3-Aminopyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B8749735
CAS No.: 84424-24-8
M. Wt: 338.31 g/mol
InChI Key: OMDGGTYCELVKRG-UHFFFAOYSA-N
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Description

7-(3-Aminopyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Aminopyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives, which undergo various chemical transformations such as halogenation, amination, and fluorination.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-(3-Aminopyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-Aminopyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can be complex and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives, such as:

  • 1,8-Naphthyridine-3-carboxylic acid derivatives
  • Fluoroquinolones
  • Pyrrolidinyl-substituted naphthyridines

Uniqueness

The uniqueness of 7-(3-Aminopyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

84424-24-8

Molecular Formula

C15H16F2N4O3

Molecular Weight

338.31 g/mol

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C15H16F2N4O3/c16-2-4-21-7-10(15(23)24)12(22)9-5-11(17)14(19-13(9)21)20-3-1-8(18)6-20/h5,7-8H,1-4,6,18H2,(H,23,24)

InChI Key

OMDGGTYCELVKRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)CCF)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 7-ethylsulfonyl-6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (19.8 g) obtained according to the Reference Example 2, 3-acetylaminopyrrolidine (10.2 g), triethylamine (7.4 ml), and ethanol (400 ml) was heated under reflux for 2 hours. After cooling, the resulting crystals were collected by filtration, and recrystallized from chloroform-ethanol to give 16.8 g of ethyl 7-(3-acetylamino-1-pyrrolidinyl)-6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate melting at 269°-270° C. A solution of the above ester (15.0 g) in 20% hydrochloric acid (100 ml) was heated under reflux for 4 hours. After cooling, ethanol (100 ml) was added to the mixture and the resulting crystals were collected by filtration. The crystals were dissolved in hot water (100 ml) and treated with charcoal. The filtrate was adjusted to pH 8.5-9.0 by addition of aqueous 27% ammonia, and the resulting crystals were collected by filtration, washed with water, and dried to give 9.3 g of the compound 3, m.p. 251°-255° C.
Name
ester
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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